molecular formula C15H13NS2 B13749174 2,5-di-(5-Methylthiophen-2-yl)pyridine

2,5-di-(5-Methylthiophen-2-yl)pyridine

Cat. No.: B13749174
M. Wt: 271.4 g/mol
InChI Key: SAYAEEXTTXPCSV-UHFFFAOYSA-N
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Description

2,5-di-(5-Methylthiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted at the 2 and 5 positions with 5-methylthiophen-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-di-(5-Methylthiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the transformation of 1,2,4-triazine rings into pyridine rings via an aza-Diels–Alder reaction with various dienophiles . Another method includes the condensation of α-imino esters with isonitrosoacetophenone hydrazones . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-di-(5-Methylthiophen-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

2,5-di-(5-Methylthiophen-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-di-(5-Methylthiophen-2-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique photophysical properties, such as luminescence, which are useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-di-(5-Methylthiophen-2-yl)pyridine is unique due to the presence of two 5-methylthiophen-2-yl groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and OLED materials .

Properties

Molecular Formula

C15H13NS2

Molecular Weight

271.4 g/mol

IUPAC Name

2,5-bis(5-methylthiophen-2-yl)pyridine

InChI

InChI=1S/C15H13NS2/c1-10-3-7-14(17-10)12-5-6-13(16-9-12)15-8-4-11(2)18-15/h3-9H,1-2H3

InChI Key

SAYAEEXTTXPCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CN=C(C=C2)C3=CC=C(S3)C

Origin of Product

United States

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